4-Chloro-N-(phenanthridin-6-YL)benzamide
Description
Structure
3D Structure
Properties
CAS No. |
62764-39-0 |
|---|---|
Molecular Formula |
C20H13ClN2O |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
4-chloro-N-phenanthridin-6-ylbenzamide |
InChI |
InChI=1S/C20H13ClN2O/c21-14-11-9-13(10-12-14)20(24)23-19-17-7-2-1-5-15(17)16-6-3-4-8-18(16)22-19/h1-12H,(H,22,23,24) |
InChI Key |
IWJOXHCNMBSCEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N=C2NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro N Phenanthridin 6 Yl Benzamide and Its Analogues
Synthetic Routes to the Phenanthridine (B189435) Core Structure
The construction of the tricyclic phenanthridine skeleton is the cornerstone of the synthesis of 4-Chloro-N-(phenanthridin-6-YL)benzamide and its analogues. A variety of synthetic methods, ranging from classical cyclization reactions to modern metal-catalyzed cross-couplings and C-H activation strategies, have been developed to access this privileged scaffold.
Classical Cyclization Approaches to Phenanthridinones
Historically, the synthesis of the phenanthridine core has relied on several named reactions that involve intramolecular cyclization. These methods often require harsh conditions but remain fundamental in organic synthesis.
The Pictet-Hubert reaction , first reported in 1899, involves the cyclization of an N-acyl-o-aminobiphenyl with a dehydrating agent like zinc chloride at high temperatures. nih.govrsc.org The Morgan-Walls reaction is an improvement on this method, utilizing phosphorus oxychloride in a high-boiling solvent such as nitrobenzene, which allows for lower reaction temperatures and often gives higher yields. nih.govnih.gov
The Beckmann rearrangement of fluorenone oximes provides another route to phenanthridinones. This reaction involves the acid-catalyzed rearrangement of the oxime to a lactam, which in this case is the phenanthridinone ring system. nih.govacs.orgrsc.org For instance, 2-nitrofluorenone oxime can be rearranged to yield 7-nitrophenanthridone. nih.gov Palladium-catalyzed variations of the Beckmann rearrangement have also been developed, allowing for a one-pot synthesis of phenanthridines from aromatic ketoximes and aryl iodides. beilstein-journals.org
The Schmidt reaction offers a pathway to phenanthridinones from fluorenones through treatment with hydrazoic acid in the presence of a strong acid. nih.govnih.gov The reaction proceeds via the insertion of a nitrogen atom into a carbon-carbon bond of the ketone, leading to the formation of the lactam ring of the phenanthridinone. acs.orgrsc.org
| Reaction Name | Precursor | Reagents | Key Transformation |
| Pictet-Hubert Reaction | N-acyl-o-aminobiphenyl | ZnCl2, high temperature | Dehydrative cyclization |
| Morgan-Walls Reaction | N-acyl-o-aminobiphenyl | POCl3, nitrobenzene | Dehydrative cyclization |
| Beckmann Rearrangement | Fluorenone oxime | Acid (e.g., H2SO4) | Oxime to lactam rearrangement |
| Schmidt Reaction | Fluorenone | Hydrazoic acid (HN3), strong acid | Ketone to lactam ring expansion |
Palladium-Catalyzed Reactions in Phenanthridine Synthesis
Palladium catalysis has emerged as a powerful tool for the synthesis of phenanthridines, offering milder reaction conditions and broader functional group tolerance compared to classical methods. These strategies often involve the formation of key C-C and C-N bonds through cross-coupling and C-H activation/amination reactions.
One notable approach is the picolinamide-directed sequential C-H functionalization. mdpi.com This method begins with the palladium-catalyzed arylation of the ortho-C-H bond of a benzylpicolinamide with an aryl iodide. The resulting biaryl compound then undergoes a palladium-catalyzed intramolecular dehydrogenative C-H amination to form a dihydrophenanthridine, which can be subsequently oxidized to the phenanthridine. mdpi.com
Palladium-catalyzed annulation reactions are also prevalent. For example, phenanthridin-6(5H)-one derivatives can be synthesized through the palladium-mediated annulation of 2-bromobenzamides and 2-bromobenzoic acids. This process is compatible with a variety of functional groups, providing a modular route to structurally diverse phenanthridinones.
Copper-Catalyzed and Other Metal-Mediated Cyclizations
Copper-catalyzed reactions provide an efficient and economical alternative to palladium-based methods for phenanthridine synthesis. A notable example is the copper-catalyzed annulation for the synthesis of phenanthridinium bromide from an in situ formed biarylimine. Ligand-free copper-catalyzed cascade reactions have also been developed to afford (NH)-phenanthridinones in good yields. nih.gov
Other metals have also been employed in the synthesis of the phenanthridine core. For instance, a manganese-mediated annulation of 2-isocyanobiaryls with organoboronic acids has been shown to produce a broad range of phenanthridine derivatives. This reaction is believed to proceed through an intramolecular homolytic aromatic substitution of an imidoyl radical intermediate.
| Metal Catalyst | Reactants | Product Type | Reference |
| Copper | Biarylimine | Phenanthridinium bromide | |
| Copper | 2-halobenzamides | (NH)-phenanthridinones | nih.gov |
| Manganese | 2-isocyanobiaryls, organoboronic acids | Phenanthridines |
Redox-Neutral C–H/N–H Annulation Strategies
Recent advancements in synthetic methodology have focused on the development of redox-neutral reactions, which are highly atom-economical and environmentally friendly as they avoid the use of external oxidants. High-valent cobalt and rhodium catalysts have been instrumental in developing such transformations for the synthesis of N-heterocycles.
Rhodium(III)-catalyzed redox-neutral ring-opening of 7-azabenzonorbornadienes with aromatic aldoximes has been utilized in the synthesis of benzophenanthridine alkaloids. beilstein-journals.org Similarly, rhodium(I) catalysis enables the amino group-assisted C-H carboxylation of 2-arylanilines with CO2 in a redox-neutral manner to form phenanthridinones. In this process, an external oxidant is not required as the reaction proceeds through an oxidative addition and reductive elimination cycle of the rhodium catalyst.
Cobalt(III)-catalyzed redox-neutral coupling between arenes and alkynes using an NH amide as a directing group has been reported to afford quinolines, with water as the only byproduct. While not a direct synthesis of phenanthridine, this methodology highlights the potential of cobalt catalysis in redox-neutral C-H activation/annulation reactions for the construction of related aza-polycyclic aromatic systems. A neutral cobalt(II) compound has also been shown to catalyze the radical cyclization of 2-isocyano-biphenyls with alkyl halides to furnish a variety of 6-substituted phenanthridines.
Microwave-Assisted Synthesis Techniques
Microwave irradiation has been increasingly utilized to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. In the context of phenanthridine synthesis, microwave-assisted methods have been successfully applied. For example, the synthesis of 1-aminoisoquinolines and 6-aminophenanthridines from 5-(2-bromoaryl)tetrazoles and 1,3-diketones can be efficiently achieved using a recyclable magnetic MOF catalyst under microwave irradiation.
Benzamide (B126) Formation Strategies
The final step in the synthesis of this compound is the formation of the amide bond between the 6-aminophenanthridine (B1664678) core and the 4-chlorobenzoyl moiety. This is typically achieved through a nucleophilic acyl substitution reaction.
The most common and straightforward method for this transformation is the reaction of 6-aminophenanthridine with 4-chlorobenzoyl chloride in the presence of a base. This reaction, often referred to as the Schotten-Baumann reaction, is a robust and high-yielding method for amide bond formation. The base, typically a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid byproduct generated during the reaction.
The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amino group of 6-aminophenanthridine attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This is followed by the elimination of the chloride leaving group, resulting in the formation of the desired benzamide.
Amide Coupling Reactions for the N-(phenanthridin-6-YL)benzamide Scaffold
The formation of the amide linkage in the N-(phenanthridin-6-YL)benzamide scaffold is a cornerstone of its synthesis. This transformation typically involves the reaction of an activated carboxylic acid with an amine. researchgate.net The most common approach involves activating a carboxylic acid derivative to make it more susceptible to nucleophilic attack by an amine. researchgate.net
A variety of coupling reagents have been developed to facilitate this process, each with its own advantages regarding yield, reaction conditions, and suppression of side reactions. researchgate.net These reagents convert the carboxylic acid into a more reactive intermediate in situ, which then readily reacts with the amine. researchgate.net An alternative method involves the in situ generation of phosphonium (B103445) salts from reagents like N-chlorophthalimide and triphenylphosphine. acs.orgnih.gov These phosphonium salts act as efficient activating agents for carboxylic acids, enabling amide bond formation at room temperature with good to excellent yields. acs.orgnih.gov This method is notable for its mild conditions and functional group tolerance. researchgate.net
Below is a table of common coupling reagents used in amide synthesis that are applicable to the formation of the N-(phenanthridin-6-YL)benzamide scaffold.
| Coupling Reagent Class | Example Reagents | Function |
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activate carboxylic acids to form O-acylisourea intermediates. |
| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP | Form reactive acyloxyphosphonium species. |
| Uronium/Guanidinium | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU | Generate activated esters that readily react with amines. |
| In Situ Generation | N-chlorophthalimide / Triphenylphosphine | Forms chloro- and imido-phosphonium salts that activate carboxylic acids. acs.orgresearchgate.net |
Introduction of Chloro Substituents on the Benzamide Moiety
The most direct and widely used strategy for introducing the chloro substituent at the 4-position of the benzamide moiety is to employ a starting material that already contains the chlorine atom. The synthesis typically utilizes 4-chlorobenzoic acid or its more reactive derivative, 4-chlorobenzoyl chloride. This pre-functionalized building block is then coupled with 6-aminophenanthridine using the amide coupling methodologies described previously. This approach ensures perfect regioselectivity, placing the chlorine atom at the desired para-position without the need for a separate chlorination step on the final molecule, which could lead to a mixture of isomers.
Methodologies exist for the direct chlorination of aromatic rings, but these often lack the precise regiocontrol required for this specific target and may not be compatible with the functional groups present in the larger N-(phenanthridin-6-YL)benzamide structure. Therefore, the use of pre-chlorinated precursors is the preferred synthetic route. For instance, syntheses of related chloro-substituted benzanilides frequently start with the appropriately chlorinated aniline (B41778) or benzoic acid derivative. nih.govnih.gov
Oxidative Intramolecular C–H Amidation for Benzamide Derivatives
While not a direct method for the final amide coupling to form the target compound, oxidative intramolecular C–H amidation is a powerful technique for constructing the core heterocyclic systems found in structural analogues, particularly the phenanthridinone scaffold. mdpi.com This reaction class involves the cyclization of a benzamide derivative onto an adjacent aromatic ring through the formation of a C–N bond, driven by an oxidant.
For example, phenanthridin-6-ones can be synthesized from 2-phenylbenzamides via an intramolecular N-aryl bond-forming process. nih.gov This transformation can be catalyzed by transition metals like palladium or copper. mdpi.comnih.gov Palladium-catalyzed reactions, in particular, can facilitate the intramolecular C–H amination of arenes to yield the cyclized product. mdpi.comnih.gov More recent developments include transition-metal-free approaches that utilize visible light and a photocatalyst to generate an amidyl radical, which then undergoes intramolecular cyclization. nih.gov These methods are crucial for building the foundational ring systems upon which the final benzamide moiety can be attached.
Multi-Step Synthesis Pathways for the Target Compound and its Structural Analogues
The construction of this compound is inherently a multi-step process. A logical synthetic pathway can be envisioned that combines the formation of the phenanthridine core with a final amide coupling step.
A plausible synthetic route would be:
Synthesis of the Phenanthridine Core : The synthesis would begin with the construction of a suitable phenanthridine precursor. Many methods exist for synthesizing the phenanthridinone ring system, for instance, through the palladium-catalyzed coupling of 2-bromobenzamides and aryl iodides. researchgate.net
Functionalization to 6-Aminophenanthridine : The phenanthridinone intermediate can be converted to a 6-chloro or 6-methoxyphenanthridine derivative. Subsequent nucleophilic substitution with an amine source, such as ammonia (B1221849) or an azide (B81097) followed by reduction, would yield the key intermediate, 6-aminophenanthridine.
Amide Coupling : In the final step, 6-aminophenanthridine is coupled with an activated form of 4-chlorobenzoic acid. This can be achieved by first converting 4-chlorobenzoic acid to 4-chlorobenzoyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with 6-aminophenanthridine. Alternatively, a direct coupling using reagents like HATU or PyBOP can be employed. researchgate.net
This modular approach also allows for the synthesis of a wide array of structural analogues by simply varying the substituents on either the phenanthridine precursor or the benzoic acid derivative. Modern techniques like continuous flow chemistry, which links multiple synthetic steps into a single sequence, offer a paradigm for the efficient and automated assembly of such complex molecules. syrris.jp
Spectroscopic and Analytical Characterization Methodologies for Synthesized Compounds
Once synthesized, the structural verification and purity assessment of this compound and its analogues are conducted using a suite of spectroscopic and analytical techniques. mdpi.com Each method provides unique and complementary information about the molecule's structure and properties. researchgate.netresearchgate.netresearchgate.net
| Analytical Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework. 1H NMR reveals the number of different types of protons, their chemical environment, and proximity to other protons. 13C NMR identifies the different carbon environments in the molecule. rasayanjournal.co.in |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. Key vibrational bands for this compound would include the N-H stretch, the C=O stretch of the amide group, C-Cl stretching, and C=C/C=N stretches from the aromatic rings. researchgate.netresearchgate.net |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular formula. rasayanjournal.co.in |
| X-ray Crystallography | For crystalline solids, this technique provides the definitive three-dimensional structure of the molecule. It reveals precise bond lengths, bond angles, and dihedral angles, as well as intermolecular interactions like hydrogen bonding and π-π stacking in the crystal lattice. nih.govnih.gov |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, Cl) in the compound, which is used to confirm the empirical formula. rasayanjournal.co.in |
| UV-Visible Spectroscopy | Provides information about the electronic transitions (e.g., π to π*) within the conjugated aromatic system of the molecule. researchgate.netunesp.br |
For structurally similar compounds like 4-Chloro-N-(2,6-dichloro-phenyl)benzamide, X-ray crystallography has shown that the central amide group's conformation and the dihedral angles between the aromatic rings are key structural features. nih.gov Intermolecular forces such as N-H⋯O hydrogen bonds and π-π stacking interactions are often crucial in stabilizing the crystal structure. nih.govnih.gov These same characterization principles are directly applicable to the analysis of the target compound.
Biological Activity and Pharmacological Research Perspectives
Antimicrobial Activity
The combination of a phenanthridine (B189435) nucleus with a chloro-substituted benzamide (B126) suggests a potential for broad-spectrum antimicrobial effects, including antitubercular, antifungal, and antibacterial activities.
Antitubercular Activity Profiles against Mycobacterium tuberculosis
The phenanthridine core is recognized for its antitubercular potential. rsc.orgnih.gov Research into a series of phenanthridine amide and 1,2,3-triazole derivatives has demonstrated in vitro activity against Mycobacterium tuberculosis H37Rv. rsc.orgnih.govnih.gov For instance, a specific phenanthridine amide derivative, PA-01, exhibited a Minimum Inhibitory Concentration (MIC) of 61.31 μM in a Microplate Alamar Blue Assay (MABA) and 62.09 μM in a Low-Oxygen Recovery Assay (LORA). nih.govnih.govresearchgate.net This indicates that the phenanthridine amide structure is a viable scaffold for developing anti-TB agents. nih.gov
Furthermore, other derivatives, such as benzo[c]phenanthridines, have shown potent activity, with MIC90 values in the range of 2-10 μM against multiple Mycobacterium strains, including multidrug-resistant (MDR) clinical isolates. biorxiv.org The proposed mechanism for some of these analogues involves the inhibition of essential mycobacterial enzymes like DNA topoisomerase II. rsc.orgnih.gov Given that 4-Chloro-N-(phenanthridin-6-YL)benzamide is a phenanthridine amide, it is a candidate for investigation as an antitubercular agent. The presence of the 4-chloro substituent on the benzamide ring could further influence this activity, as halogenation is a common strategy to enhance the potency of antimicrobial compounds. nih.gov
| Compound | Assay Method | MIC (μM) |
|---|---|---|
| PA-01 (Phenanthridine Amide) | MABA | 61.31 nih.govnih.govresearchgate.net |
| PA-01 (Phenanthridine Amide) | LORA | 62.09 nih.govnih.govresearchgate.net |
| PT-09 (Phenanthridine Triazole) | MABA | 41.47 nih.govnih.govresearchgate.net |
| PT-09 (Phenanthridine Triazole) | LORA | 78.75 nih.govnih.govresearchgate.net |
| BPD-6 (Benzo[c]phenanthridine) | - | ~2-10 biorxiv.org |
| BPD-9 (Benzo[c]phenanthridine) | - | ~2-10 biorxiv.org |
Antifungal Properties of Benzamide Derivatives
Benzamide derivatives are a well-established class of compounds with significant antifungal activities. researchgate.netmdpi.comresearchgate.net Amide fungicides often target the succinate (B1194679) dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain. nih.gov Structure-activity relationship (SAR) studies on various benzamide series have demonstrated that the introduction of halogen atoms, such as chlorine or fluorine, onto the benzene (B151609) ring can markedly improve antifungal efficacy. researchgate.net
For example, certain N-substituted benzamide derivatives have shown potent and broad-spectrum activity against various fungal species. nih.gov In one study, a series of novel benzamides were tested against eight phytopathogenic fungi, with some compounds exhibiting inhibitory activity greater than 90% against Botrytis cinereal at a concentration of 50 mg/L. nih.gov Another study on carboxylic acid amides found that several compounds displayed good to moderate activity against six different fungi. researchgate.net The structural features of this compound, specifically the chloro-substituted benzoyl group, align with the characteristics known to confer potent antifungal properties.
Antibacterial Activity of Chloro-Substituted Compounds
The 4-chlorobenzamide (B146232) moiety present in the target molecule is a structural alert for potential antibacterial action. Halogen substitution is a key strategy in the development of antibacterial agents to enhance efficacy. Studies on various chloro-substituted heterocyclic compounds have reported moderate to good antibacterial activities. degres.eu For instance, a series of hybrid chloro and dichloro-phenylthiazolyl-s-triazines were synthesized and showed promising activity against both Gram-positive and Gram-negative bacteria. nih.gov
Similarly, research on N-phenylbenzamides has confirmed their potential as antibacterial agents against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). mdpi.com Another study on N-acylhydrazone derivatives found that compounds with chloro-substitutions exhibited moderate, species-specific activity against Staphylococcus aureus, with MIC values of 62.5 μg/mL. utar.edu.my Therefore, the presence of the 4-chloro group on the benzamide portion of this compound suggests it may possess activity against a range of bacterial pathogens.
Anticancer and Cytotoxic Activity
The phenanthridine scaffold is a prominent feature in many natural and synthetic compounds with potent anticancer properties. The linkage of this ring system to a benzamide group suggests a strong potential for cytotoxic activity against various cancer cell lines.
In Vitro Anticancer Potency against Specific Cell Lines
Phenanthridine derivatives have been extensively evaluated for their cytotoxic activities against numerous human cancer cell lines. tandfonline.comnih.govresearchgate.net In one study, a series of fourteen novel phenanthridine derivatives were tested against five human cancer cell lines: MCF-7 (breast), PC3 (prostate), HeLa (cervical), A549 (lung), and HepG2 (liver). frontiersin.orgnih.gov One of the most potent compounds, designated 8a, exhibited a remarkable IC50 value of 0.28 μM against the MCF-7 cell line and showed broad-spectrum activity against all tested lines. frontiersin.orgnih.gov
Other studies have identified phenanthridine derivatives with significant anticancer and DNA cleavage activity. tandfonline.comnih.govresearchgate.net Similarly, research on 4-chloro-substituted phenol (B47542) analogues linked to an oxadiazole ring demonstrated significant anticancer activity against a panel of cancer cell lines, with one compound showing a percent growth inhibition (PGI) of 65.12 against the SNB-19 CNS cancer cell line. nih.gov The combination of the proven cytotoxic phenanthridine core with a chloro-substituted aromatic ring in this compound makes it a strong candidate for anticancer research.
| Cell Line | Cancer Type | IC50 (μM) |
|---|---|---|
| MCF-7 | Breast Cancer | 0.28 |
| PC3 | Prostate Cancer | 0.45 |
| HeLa | Cervical Cancer | 0.51 |
| A549 | Lung Cancer | 0.87 |
| HepG2 | Liver Cancer | 0.73 |
Mechanistic Research on Cytotoxicity at the Cellular Level
The cytotoxic mechanisms of phenanthridine and amide derivatives often involve multiple cellular pathways, including DNA damage, cell cycle arrest, and induction of apoptosis. nih.gov The planar aromatic structure of the phenanthridine ring allows it to intercalate with DNA, which can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov
Mechanistic studies on potent phenanthridine derivatives have revealed that they can act as inhibitors of DNA topoisomerases I and II, critical enzymes for managing DNA topology during cellular processes. frontiersin.orgnih.gov Inhibition of these enzymes leads to DNA strand breaks and triggers apoptotic pathways. frontiersin.orgnih.gov Further research has shown that these compounds can induce cell cycle arrest, particularly in the S or G2/M phase, preventing cancer cell proliferation. nih.govmdpi.com The apoptotic response is often mediated through the intrinsic mitochondrial pathway, involving the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax. nih.gov Some amide-containing compounds have also been shown to induce cytotoxicity through mechanisms such as TRPA1 channel activation, leading to calcium influx and subsequent apoptosis. mdpi.com These established mechanisms provide a solid foundation for investigating the specific cytotoxic pathways that may be activated by this compound.
Antiprotozoal and Antiparasitic Activity
The structural components of this compound, namely the benzamide and phenanthridine moieties, are featured in compounds investigated for their efficacy against a variety of protozoa and parasites.
The benzamide scaffold is a recurring feature in medicinal chemistry for the development of antiparasitic agents. Research has shown that certain benzamide derivatives possess anthelmintic properties, which are crucial in combating gastrointestinal helminths that have developed resistance to existing drugs. derpharmachemica.com The mechanism of action is explored in adult Indian earthworms, Eicinia fetida, chosen for their anatomical and physiological similarities to human intestinal roundworm parasites. derpharmachemica.com Furthermore, novel 3,5-diiodophenethyl-benzamides have been synthesized and evaluated for their activity against several protozoan parasites. scielo.brfigshare.comresearchgate.net These compounds have demonstrated activity against Trypanosoma cruzi, Leishmania panamensis, and Plasmodium falciparum. scielo.br For instance, N-(3,5-diiodo-4-methoxyphenethyl)-4-methoxybenzamide was identified as particularly active against T. cruzi. figshare.com
The phenanthridine core is structurally related to the 1,10-phenanthroline (B135089) skeleton, which is recognized as a promising lead for antiprotozoal compounds. A series of 2,9-bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline derivatives were designed and synthesized, showing in vitro activity against Plasmodium falciparum (including chloroquine-resistant strains), Leishmania donovani, and Trypanosoma brucei brucei. nih.gov One of the most potent derivatives, a substituted diphenylphenanthroline, exhibited a high ratio of cytotoxic to antiparasitic activity against the CQ-resistant W2 strain of P. falciparum. nih.gov The potential mechanism for these nitrogen heterocyclic derivatives involves the stabilization of parasitic telomeric G-quadruplexes. nih.gov
The following table summarizes the antiprotozoal activity of representative compounds containing these core scaffolds.
| Compound Class/Derivative | Target Organism | Activity Metric | Value (µM or µg/mL) |
| N-(3,5-diiodo-4-methoxyphenethyl)-4-methoxybenzamide | Trypanosoma cruzi | EC₅₀ | 6.19 µg/mL |
| N-(3,5-diiodo-4-methoxyphenethyl)-4-methylbenzamide | Trypanosoma cruzi | EC₅₀ | 23.75 µg/mL |
| N-(3,5-diiodo-4-methoxyphenethyl)-4-methoxybenzamide | Leishmania panamensis | EC₅₀ | 17.5 µg/mL |
| Substituted diphenylphenanthroline (1l) | P. falciparum (W2) | IC₅₀ | Sub-µM range |
| Phenanthroline derivatives (1h, 1j, 1n, 1o) | L. donovani (promastigote) | IC₅₀ | 2.52 to 4.50 µM |
| Phenanthroline derivative (1o) | T. brucei brucei | IC₅₀ | Sub-µM range |
Enzyme Modulation and Other Biological Targets
The potential for this compound and related structures to interact with and modulate the activity of various enzymes is a significant area of pharmacological research.
Sirtuin Modulation Research
Sirtuins (SIRTs) are a family of seven (SIRT1-7) NAD⁺-dependent protein deacylases that are crucial regulators of metabolism, cell survival, DNA repair, and aging. nih.govfrontiersin.org Their involvement in a wide array of biological processes has made them attractive targets for therapeutic intervention in diseases ranging from cancer and neurodegeneration to cardiovascular and metabolic disorders. nih.govfrontiersin.org Consequently, the discovery and development of small molecules that can either activate or inhibit sirtuin activity is an intense area of research. nih.govnih.gov
Sirtuin modulators can be categorized as sirtuin-activating compounds (STACs) or sirtuin inhibitors (SIRTi). mdpi.com While research has identified various natural and synthetic modulators, the field is continually evolving to find more potent and selective compounds. bohrium.com Although no specific research has been published on the direct interaction of this compound with sirtuins, the development of novel chemical scaffolds for sirtuin modulation remains a key objective in medicinal chemistry. researchgate.net The exploration of diverse heterocyclic systems, such as the phenanthridine core, could yield novel sirtuin modulators.
Histone Deacetylase Inhibition Relevant to Benzamide Scaffolds
Histone deacetylases (HDACs) are key enzymes in epigenetic regulation, and their inhibitors (HDACIs) have emerged as important anticancer agents. scielo.brresearchgate.net The benzamide moiety is a well-established zinc-binding group found in several potent HDACIs. These derivatives can chelate with the zinc ion at the active site of HDACs, leading to conformational changes and inhibition of the enzyme. figshare.com
Research into benzamide-based HDACIs has elucidated important structure-activity relationships. For example, a study on novel benzamide derivatives revealed that the length of the molecule and the nature of substitutions on the terminal benzene ring are critical for activity. scielo.br It was found that molecules with an amino (NH₂) group on the terminal ring showed HDACI activity, and shorter molecular lengths correlated with stronger inhibition. scielo.br One compound, designated 7j, was identified as a potent inhibitor of HDAC1, HDAC2, and HDAC3, with activity marginally stronger than the reference drug entinostat. nih.gov
| Compound | Target | IC₅₀ (µM) |
| 7j | HDAC1 | 0.65 |
| HDAC2 | 0.78 | |
| HDAC3 | 1.70 | |
| Entinostat | HDAC1 | 0.93 |
| HDAC2 | 0.95 | |
| HDAC3 | 1.80 |
Table based on data from a study on benzamide derivatives as HDAC inhibitors. nih.gov
HIV-1 Integrase Inhibition Potential of Phenanthridinones
The human immunodeficiency virus type 1 (HIV-1) integrase is an essential enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. researchgate.net Because it has no human homologue, it is a prime target for antiretroviral therapy. researchgate.net Research into small molecules that can inhibit this enzyme is ongoing.
While direct studies on this compound as an HIV-1 integrase inhibitor are not available, related heterocyclic structures have been investigated. For instance, phenanthroline-cuprous complexes have been shown to inhibit purified HIV-1 integrase with IC₅₀ values in the micromolar range. nih.gov These complexes appear to act noncompetitively with respect to the substrate DNA. nih.gov Additionally, other studies have assessed phenanthridine derivatives as potential inhibitors of another key HIV enzyme, HIV-1 protease. mdpi.com This suggests that the broader phenanthridine scaffold has potential for exploration in the development of anti-HIV agents, including those targeting the integrase enzyme.
Modulation of Virus Capsid Assembly
The assembly of a virus capsid is a critical step in the viral life cycle, making it an attractive target for novel antiviral therapies. The benzamide chemical structure has been identified as a core component of a class of molecules that act as capsid assembly modulators (CAMs), particularly against the Hepatitis B Virus (HBV). nih.govnih.gov
These benzamide derivatives function by binding to a specific hydrophobic pocket (the HAP pocket) at the interface between core protein dimers. nih.govnih.gov This interaction misdirects the assembly process, leading to the formation of empty capsids that lack the viral RNA and polymerase, thereby preventing the replication of the virus. nih.govfrontiersin.org Lead optimization efforts have identified specific benzamide derivatives with improved antiviral activity, demonstrating that this class of compounds is a promising avenue for the development of new treatments for chronic hepatitis B. nih.gov The discovery of benzamides as CAMs has expanded the chemical diversity of molecules targeting this mechanism, joining other classes such as sulfamoylbenzamides (SBAs) and phenylpropenamides. nih.gov
Computational and in Silico Research Methodologies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For compounds based on the phenanthridinone scaffold, docking is instrumental in understanding how they interact with the binding sites of enzymes like Poly(ADP-Ribose)Polymerase (PARP). umanitoba.ca
In silico studies on phenanthridinone-based PARP inhibitors have successfully guided the design of new compounds. umanitoba.ca These simulations analyze how the ligand fits into the nicotinamide binding site of the PARP enzyme. The analysis identifies key interactions, such as hydrogen bonds and π-π stacking, with specific amino acid residues that are critical for binding. For instance, novel phenanthridinone scaffolds have been designed to interact with residues like D766 or D770 within the PARP binding site. umanitoba.ca Similarly, molecular docking of related compounds has shown stable hydrogen bond formation with residues like Gln 725 of P-glycoprotein (P-gp), a protein associated with multidrug resistance. rsc.org
Table 1: Example of Interaction Profiling for Phenanthridinone-based Compounds
| Interaction Type | Interacting Residue (Example Target: PARP) | Interacting Residue (Example Target: P-gp) |
|---|---|---|
| Hydrogen Bond | D766, D770 umanitoba.ca | Gln 725 rsc.org |
| π-π Stacking | Tyr 946 | Not Specified |
Docking simulations also provide a numerical score, such as a LibDock score or binding energy in kcal/mol, to estimate the binding affinity of the ligand for the target. rsc.org These predictions help in ranking potential drug candidates before synthesis and experimental testing. For example, docking analyses of potential P-gp inhibitors have yielded LibDock scores as high as 98.99, indicating a strong predicted binding affinity. rsc.org In studies targeting enzymes associated with Alzheimer's disease, similar benzamide-containing molecules have shown predicted binding energies of -8.00 kcal/mol and -9.60 kcal/mol with different protein targets. nih.gov
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. nih.govresearchgate.net These calculations provide fundamental insights into the molecule's stability, reactivity, and the nature of its chemical bonds. The molecular structure is optimized using a specific functional and basis set, such as B3LYP/6-311G+(d,p), to find the lowest energy conformation. nih.gov
Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as a smaller gap often indicates higher chemical reactivity and biological activity. nih.gov For instance, the energy gap for one complex chloro-substituted molecule was calculated to be 4.7951 eV, suggesting high polarizability and reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps are also generated to predict sites susceptible to electrophilic and nucleophilic attack. researchgate.net
Table 2: Key Parameters from Quantum Chemical Calculations
| Parameter | Significance |
|---|---|
| HOMO Energy | Relates to electron-donating ability |
| LUMO Energy | Relates to electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and stability nih.gov |
Molecular Dynamics Simulations for Conformational Studies
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations validate the results of molecular docking by assessing the stability of the predicted ligand-protein complex. nih.govnih.gov The simulation tracks the compound's conformation while bound to the target, and the stability is often analyzed by calculating the Root Mean Square Deviation (RMSD) of the complex over the simulation period. nih.gov A stable RMSD value suggests that the compound remains securely bound in the active site, reinforcing the docking prediction. nih.govnih.gov
In Silico Prediction of Biological Activity and Potential Target Identification
The phenanthridinone scaffold is a well-established pharmacophore found in inhibitors of several important biological targets. nih.gov Computational methods are used to screen compounds like 4-Chloro-N-(phenanthridin-6-YL)benzamide against panels of known protein targets to predict their biological activity. Based on its core structure, the primary predicted targets belong to the Poly(ADP-ribose) polymerase (PARP) family of proteins, which are involved in DNA repair and are significant targets in cancer therapy. umanitoba.canih.gov Other potential targets for related structures include DNA-dependent protein kinase (DNA-PK) and P-glycoprotein (P-gp), which is involved in drug resistance. rsc.orgresearchgate.net
Table 3: Potential Biological Targets for the Phenanthridinone Scaffold
| Target Family | Specific Enzyme(s) | Therapeutic Area |
|---|---|---|
| Poly(ADP-ribose) polymerase | PARP1, PARP2 nih.gov | Oncology nih.gov |
| Protein Kinases | DNA-PK researchgate.net | Oncology |
Computational Tools for Scaffold Optimization in Drug Discovery
Computational tools are essential for the rational design and optimization of drug scaffolds. umanitoba.ca Starting with a known inhibitor scaffold, such as phenanthridinone, medicinal chemists use in silico methods to design new derivatives with improved properties like higher potency, better selectivity, or more favorable pharmacokinetic profiles. umanitoba.ca This process, known as scaffold optimization, involves modifying the core structure with different functional groups. Molecular docking and other computational analyses are used to predict how these modifications will affect binding to the target. For example, researchers have used in silico guidance to develop novel phenanthridinone-based PARP inhibitors that are significantly more potent than the initial lead compounds. umanitoba.ca
Q & A
Q. What are the established synthetic routes for 4-Chloro-N-(phenanthridin-6-YL)benzamide, and how are intermediates characterized?
The synthesis typically involves coupling a phenanthridine amine derivative with 4-chlorobenzoyl chloride. Key steps include:
- Amidation : Reacting 4-chlorobenzoyl chloride with phenanthridin-6-amine in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere .
- Intermediate characterization : Use FT-IR to confirm amide bond formation (C=O stretch at ~1650–1680 cm⁻¹) and ¹H/¹³C-NMR to verify substituent positions. For example, aromatic protons in phenanthridine appear as distinct multiplet signals between δ 7.5–9.0 ppm .
Q. How can spectroscopic methods resolve structural ambiguities in benzamide derivatives?
- FT-IR : Identifies functional groups (amide I/II bands) and halogen substituents (C-Cl stretch at ~550–750 cm⁻¹).
- NMR : Distinguishes between regioisomers via coupling patterns and chemical shifts. For example, the phenanthridine C6 proton shows distinct deshielding compared to other positions .
- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation pathways to validate the backbone .
Q. What crystallographic tools are recommended for structural validation of this compound?
- X-ray diffraction : Use SHELX-TL or OLEX2 for structure solution and refinement. Key parameters include R-factor (<5%) and residual electron density (<1 eÅ⁻³) .
- Visualization : Mercury software aids in analyzing bond lengths, angles, and intermolecular interactions (e.g., π-π stacking in phenanthridine rings) .
Advanced Research Questions
Q. How do solvent polarity and hydrogen-bonding interactions influence the compound’s spectroscopic properties?
- Solvatochromism : UV-Vis spectra in DMSO vs. chloroform show shifts in λmax due to varying polarity. For example, a bathochromic shift in polar solvents indicates enhanced conjugation .
- Hydrogen bonding : IR spectra in protic solvents (e.g., methanol) reveal broadening of N-H stretches (~3200–3400 cm⁻¹), suggesting intermolecular interactions .
Q. What computational methods can predict the compound’s reactivity in catalytic applications?
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps). Lower gaps (~3–4 eV) suggest potential as a ligand in Suzuki-Miyaura coupling .
- Molecular docking : Simulate binding affinity with enzymes (e.g., acetylcholinesterase) to evaluate inhibitory activity. Autodock Vina or Schrödinger Suite can predict binding poses and ΔG values .
Q. How to address discrepancies in biological activity data across studies?
- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC50 values, ensuring consistency in assay conditions (e.g., pH, temperature).
- Control experiments : Compare with structurally similar compounds (e.g., 4-chloro-N-(2,6-dichlorobenzylidene)benzohydrazide) to isolate substituent effects .
Q. What strategies optimize crystallization for X-ray studies of halogenated benzamides?
- Solvent screening : Test mixtures of DCM/hexane or ethanol/water to achieve slow evaporation.
- Temperature gradients : Gradual cooling (0.5°C/hr) enhances crystal quality.
- Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) for high-resolution data. Refinement with SHELXL incorporates anisotropic displacement parameters for chlorine atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
